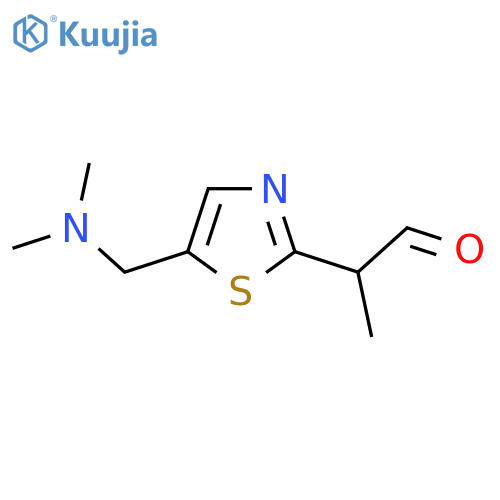

Cas no 2228557-96-6 (2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal)

2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal 化学的及び物理的性質

名前と識別子

-

- 2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal

- EN300-1735098

- 2-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanal

- 2228557-96-6

-

- インチ: 1S/C9H14N2OS/c1-7(6-12)9-10-4-8(13-9)5-11(2)3/h4,6-7H,5H2,1-3H3

- InChIKey: XHCSJHWGXKNJCN-UHFFFAOYSA-N

- ほほえんだ: S1C(C(C=O)C)=NC=C1CN(C)C

計算された属性

- せいみつぶんしりょう: 198.08268425g/mol

- どういたいしつりょう: 198.08268425g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1735098-0.05g |

2-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanal |

2228557-96-6 | 0.05g |

$1709.0 | 2023-09-20 | ||

| Enamine | EN300-1735098-1g |

2-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanal |

2228557-96-6 | 1g |

$2035.0 | 2023-09-20 | ||

| Enamine | EN300-1735098-10g |

2-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanal |

2228557-96-6 | 10g |

$8749.0 | 2023-09-20 | ||

| Enamine | EN300-1735098-5g |

2-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanal |

2228557-96-6 | 5g |

$5900.0 | 2023-09-20 | ||

| Enamine | EN300-1735098-1.0g |

2-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanal |

2228557-96-6 | 1g |

$2035.0 | 2023-06-04 | ||

| Enamine | EN300-1735098-10.0g |

2-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanal |

2228557-96-6 | 10g |

$8749.0 | 2023-06-04 | ||

| Enamine | EN300-1735098-5.0g |

2-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanal |

2228557-96-6 | 5g |

$5900.0 | 2023-06-04 | ||

| Enamine | EN300-1735098-0.25g |

2-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanal |

2228557-96-6 | 0.25g |

$1872.0 | 2023-09-20 | ||

| Enamine | EN300-1735098-0.1g |

2-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanal |

2228557-96-6 | 0.1g |

$1791.0 | 2023-09-20 | ||

| Enamine | EN300-1735098-0.5g |

2-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanal |

2228557-96-6 | 0.5g |

$1954.0 | 2023-09-20 |

2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal 関連文献

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

7. Book reviews

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanalに関する追加情報

Professional Introduction to Compound with CAS No. 2228557-96-6 and Product Name: 2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal

The compound identified by the CAS number 2228557-96-6 and the product name 2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities. Thiazole scaffolds are particularly notable for their presence in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents.

At the core of this compound's structure is the thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique electronic and steric properties to the molecule, making it a versatile platform for drug design. The dimethylamino group attached to the thiazole ring enhances the compound's basicity, which can be exploited in various pharmacological interactions. This feature is particularly relevant in the development of drugs that require interaction with acidic or neutral biomolecules.

The propanal moiety at the 2-position of the thiazole ring introduces a reactive aldehyde group. Aldehydes are well-known for their reactivity in forming Schiff bases and other covalent bonds with nucleophiles. This reactivity makes the compound a promising candidate for further derivatization, allowing chemists to explore its potential in creating novel therapeutic agents. The combination of these structural elements suggests that this compound may exhibit multiple biological activities simultaneously.

Recent advancements in medicinal chemistry have highlighted the importance of rational drug design, where structural modifications are guided by detailed understanding of biological targets. The 1,3-thiazol-2-yl part of the molecule is particularly interesting because it has been shown to interact with various enzymes and receptors. For instance, studies have demonstrated that thiazole derivatives can modulate enzyme activity by binding to specific pockets within the active site. This binding can either enhance or inhibit the enzyme's function, depending on the compound's structure.

In terms of biological activity, preliminary studies on compounds with similar structures have revealed potential applications in treating inflammatory diseases and infections. The dimethylamino group is known to enhance solubility and bioavailability, which are critical factors for drug efficacy. Additionally, the aldehyde group can participate in post-translational modifications of proteins, potentially leading to new therapeutic strategies. These findings underscore the importance of exploring derivatives of 2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal for therapeutic purposes.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the thiazole ring efficiently. These methods ensure high yields and purity, which are essential for subsequent biological testing. The use of modern spectroscopic techniques like NMR and mass spectrometry has further facilitated structural elucidation and confirmation.

One of the most exciting aspects of this compound is its potential in drug discovery. The thiazole scaffold has been extensively studied for its antimicrobial properties, particularly against resistant strains of bacteria. The presence of both basic and reactive functional groups suggests that this compound could interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways. Such mechanisms are highly sought after in the development of new antibiotics.

Moreover, recent research has indicated that thiazole derivatives can exhibit anti-inflammatory effects by modulating cytokine production and immune responses. The dimethylamino group plays a crucial role in this context by enhancing interactions with inflammatory mediators. This dual functionality makes 2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal a promising candidate for developing novel anti-inflammatory drugs.

In conclusion, the compound with CAS number 2228557-96-6 and product name 2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping future therapeutic strategies.

2228557-96-6 (2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal) 関連製品

- 3167-10-0(2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride)

- 1803690-63-2(Methyl 2-(aminomethyl)-5-(difluoromethyl)pyridine-4-carboxylate)

- 306300-96-9(3-(4-methylphenyl)-N'-(1E)-(2,4,5-trimethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)

- 170235-26-4(Methyl 2-bromothiazole-4-carboxylate)

- 1001754-52-4(4-Amino-4-methyl-piperidine-1-carboxylic acid 9H-fluoren-9-ylmethyl ester)

- 858761-13-4(propan-2-yl 2-{(2Z)-2-(3-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)

- 2228353-84-0(tert-butyl N-1-amino-3-(3,5-difluoro-2-hydroxyphenyl)propan-2-ylcarbamate)

- 1396784-50-1(N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide)

- 1240574-51-9(2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione)

- 1894462-30-6(1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid)